

A Comparative Analysis of the Biological Activities of Indoline-2-Methanol Analogs

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Compound of Interest

Compound Name: *2,3-dihydro-1H-indol-2-ylmethanol*

Cat. No.: B172572

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Indoline-2-methanol and its analogs represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. These compounds have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties. This guide provides a comparative overview of the biological activities of various indoline analogs, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Anticancer Activity

Indoline derivatives have emerged as promising anticancer agents, exerting their effects through various mechanisms such as inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.^[1]

The following table summarizes the *in vitro* cytotoxic activity (IC₅₀ values) of several representative indoline and indole derivatives against various human cancer cell lines. This data provides a quantitative basis for comparing the potency of different structural modifications.

Compound	MCF-7 (Breast) IC50 (µM)	A549 (Lung) IC50 (µM)	Kyse450 (Esophagea I) IC50 (µM)	HCT-116 (Colon) IC50 (µM)	Reference
Compound					
9d (Indoline derivative)	-	6.82	1.49	-	[2]
Indole					
Derivative A (Fused Indole)	0.022	0.031	-	0.028	[1]
Indole					
Derivative B (Arylthioindole)	0.11	0.15	-	0.18	[1]
Indole					
Derivative C (Aroylindole)	1.4	1.8	-	1.9	[1]
Paclitaxel (Control)	0.005	-	-	-	[1]
Doxorubicin (Control)	0.04	-	-	-	[1]
Cisplatin (Control)	-	-	-	1.2	[1]

Note: The specific structure of "Indoline-2-methanol" was not explicitly tested in the cited literature in a comparative context. The data presented is for structurally related indoline and indole analogs to provide a comparative framework.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.

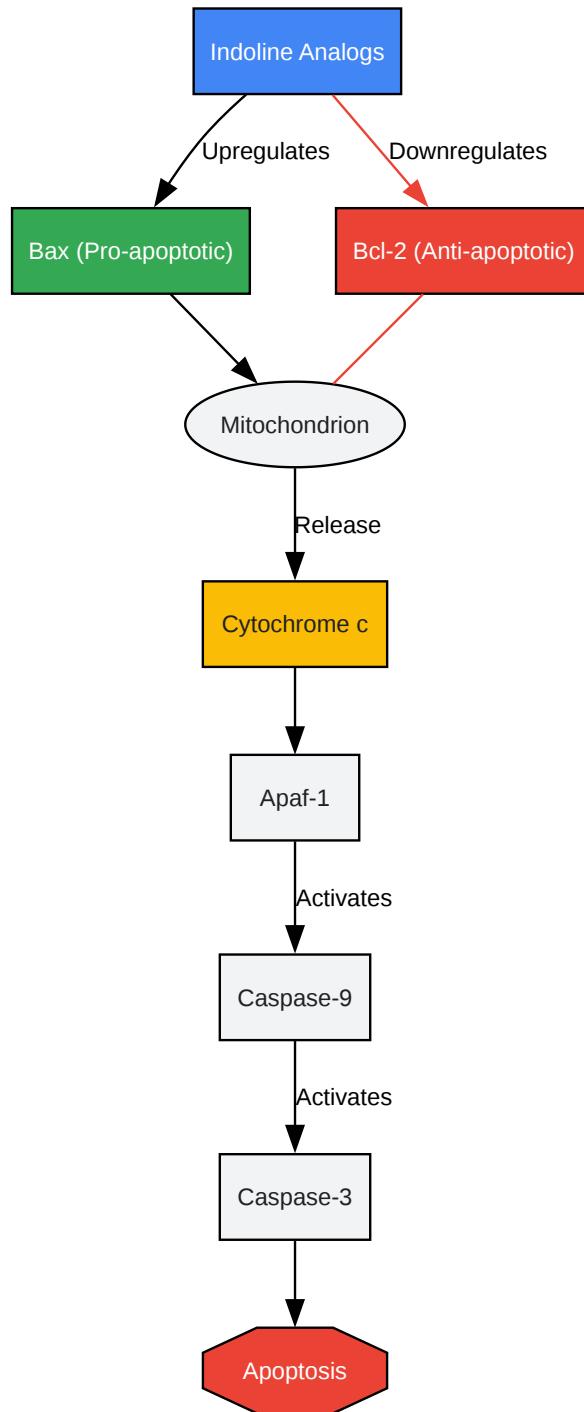
- Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
- MTT Addition: 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.
- Formazan Solubilization: The medium was removed, and 150 μ L of DMSO was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
- IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

- Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a buffer is prepared.
- Compound Addition: The test compound is added to the reaction mixture.
- Polymerization Initiation: The polymerization of tubulin is initiated by increasing the temperature to 37°C.
- Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates tubulin polymerization.
- IC50 Determination: The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[\[2\]](#)

Indoline derivatives can induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.

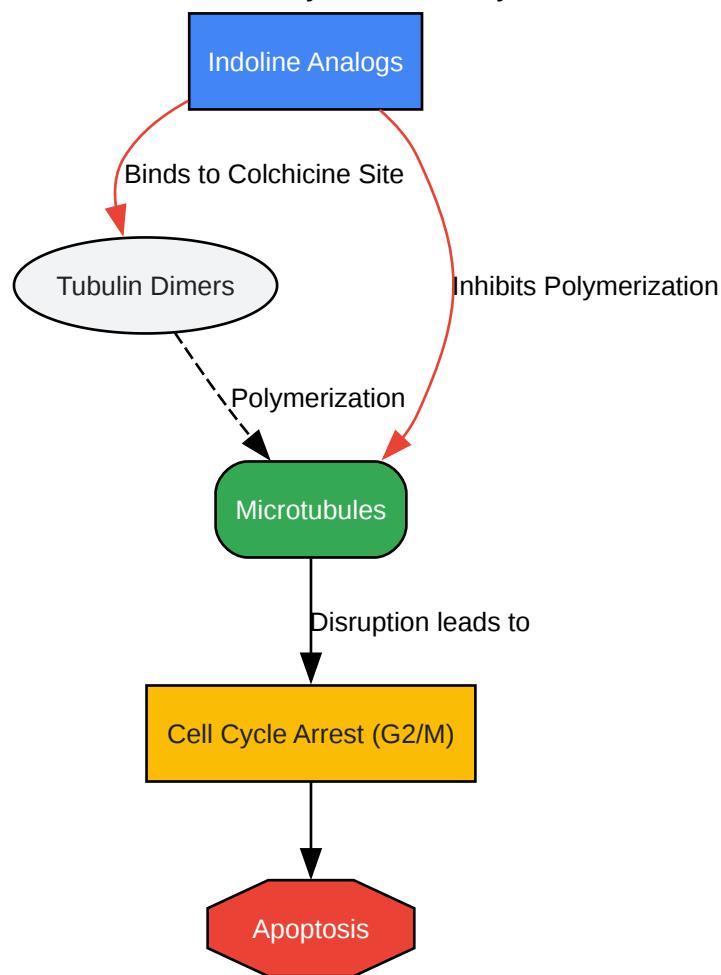
Intrinsic Apoptosis Pathway Induced by Indoline Analogs

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Caption: Intrinsic Apoptosis Pathway Induced by Indoline Derivatives.

Another key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization by Indoline Analogs



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Caption: Inhibition of Tubulin Polymerization by Indoline Derivatives.[\[1\]](#)

Anti-inflammatory Activity

Certain indoline derivatives have demonstrated potent anti-inflammatory and antioxidant activities. They can protect macrophages from oxidative stress and reduce the production of

pro-inflammatory mediators.[\[3\]](#)[\[4\]](#)

The following table highlights the protective effects of indoline derivatives on RAW264.7 macrophages.

Compound	Concentration	Effect	Reference
Indoline Derivatives	10 pM - 1 nM	Protected RAW264.7 macrophages against H ₂ O ₂ induced cytotoxicity	[3] [5]
Indoline Derivatives	10 pM - 1 nM	Reduced LPS-induced elevation of NO, TNF- α , and IL-6	[3] [5]
Unsubstituted Indoline	100x higher concentration	Required for similar anti-inflammatory activity compared to derivatives	[3] [4]
Dexamethasone (Control)	5.6 μ moles/kg	Prevented LPS-induced cytokine elevation in mice	[3] [4]
Four Indoline Derivatives	1 μ mole/kg	Prevented LPS-induced cytokine elevation in mice	[3] [4]

Nitric Oxide (NO) Production Assay

- Cell Culture: RAW264.7 macrophages were cultured in 96-well plates.
- Pre-treatment: Cells were pre-treated with various concentrations of the indoline derivatives for 1 hour.
- LPS Stimulation: Cells were then stimulated with lipopolysaccharide (LPS) (1 μ g/mL) for 24 hours to induce NO production.

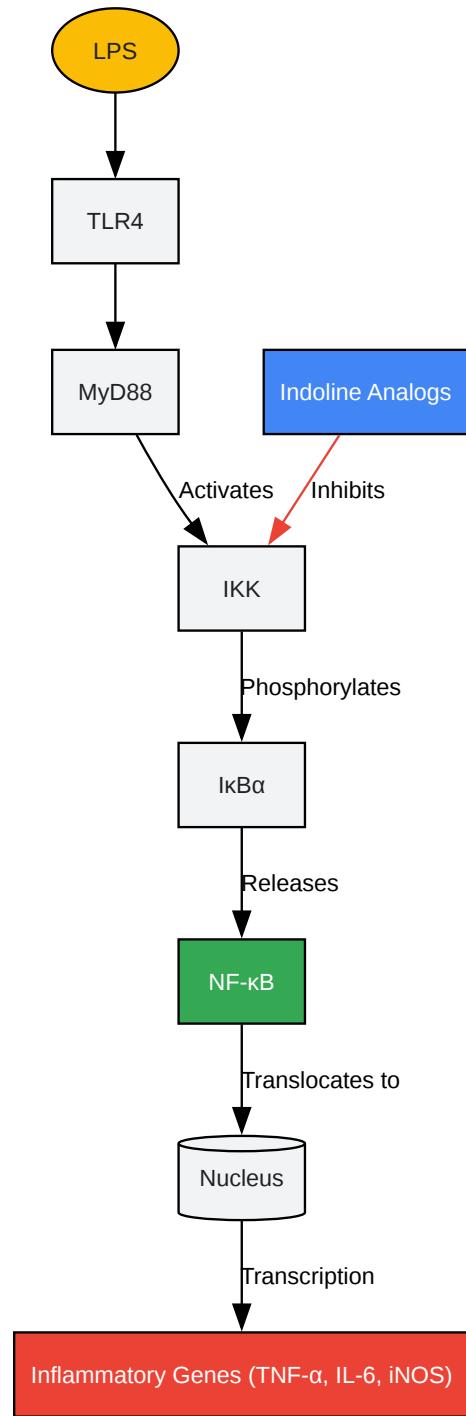
- **Griess Assay:** The concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
- **Absorbance Reading:** The absorbance at 540 nm was measured, and the nitrite concentration was determined from a standard curve.

Cytokine (TNF- α and IL-6) Measurement

- **Cell Treatment:** RAW264.7 macrophages were treated as described in the NO production assay.
- **Supernatant Collection:** After 24 hours of LPS stimulation, the cell culture supernatant was collected.
- **ELISA:** The levels of TNF- α and IL-6 in the supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.

The anti-inflammatory effects of indoline derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF- κ B pathway, which is activated by LPS.

Inhibition of LPS-Induced Inflammatory Pathway

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